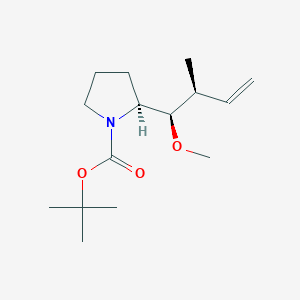

(Z)-tridec-2-enoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-tridec-2-enoic acid, also known as (Z)-2-tridecen-1-ol, is a long-chain unsaturated fatty acid that is commonly found in the pheromones of insects. It is a vital component of the communication system between insects, and it has been extensively studied for its potential applications in pest control.

科学的研究の応用

Synthesis and Biological Activity : Studies have been conducted on synthesizing various derivatives of (Z)-tridec-2-enoic acid and related compounds. For instance, (Z)-3-(3,4-diaryl-1,2,4-triazole-5-yl)prop-2-enoic acid derivatives have been synthesized and investigated for their antiviral and immunomodulating activities. These derivatives were created through reactions involving N3-substituted amidrazones and maleic anhydride and showed promising biological activities (Modzelewska-Banachiewicz et al., 2009).

Chemical Characterization and Analysis : Research has also focused on the chemical characterization and analysis of this compound and its analogs. For example, the synthesis and 19F NMR study of a related compound, Z-13,13,14,14,15,15,16,16,17,17,18,18,18-tridecafluoro-octadec-9-enoic acid (oleic acid-F13), has been reported. This study detailed the synthesis process and provided NMR spectroscopic analysis for detailed characterization (Buchanan et al., 2003).

Pharmacological Properties : Some research has investigated the pharmacological properties of compounds structurally similar to this compound. For instance, a study on the GABAB receptor antagonist and GABAA receptor agonist properties of a δ-aminovaleric acid derivative, Z-5-aminopent-2-enoic acid, demonstrated that this compound has potential as a lead for the development of new potent and selective GABAB-antagonists (Dickenson et al., 1988).

Application in Natural Product Synthesis : The compound has also been a subject of interest in the synthesis of natural products. An example is the co-cultivation of fungal strains leading to the production of unusual polyketides, such as (Z)-2-ethylhex-2-enedioic acid, which are structurally related to this compound (Kossuga et al., 2013).

Inhibition of Biochemical Pathways : Studies have also explored the inhibition of biochemical pathways by compounds similar to this compound. For example, cyclopropene fatty acids, which share structural similarities, have been shown to interfere with the production of sex pheromones in insects, highlighting their potential use in controlling insect behavior (Gosalbo et al., 1992).

特性

IUPAC Name |

tridec-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h11-12H,2-10H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVYBECSNBLQJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20865638 |

Source

|

| Record name | Tridec-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Oxo-4-{3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl}hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B1149460.png)

![3-[2-(Dimethylamino)vinyl]-4-nitropyridine 1-Oxide](/img/structure/B1149462.png)